(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one
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Description
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one, also known as BTP-1, is a synthetic compound used in scientific research. BTP-1 is a member of the triazole family, and is used in a variety of laboratory experiments due to its unique properties.
Scientific Research Applications
Antimicrobial Activity
Several studies have synthesized derivatives of (E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one and explored their antimicrobial potential. A novel series of compounds, incorporating the triazole moiety, demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Shaikh et al., 2014). Similarly, microwave-assisted synthesis of related compounds revealed promising antimicrobial properties (Ashok & Padmavati, 2016).
Supramolecular Structure Analysis
Research into the supramolecular structures of closely related compounds highlights the significance of intramolecular hydrogen bonding and pi-pi stacking in their molecular architecture. This has implications for understanding the molecular interactions and stability of these compounds (Low et al., 2002).
Cytotoxicity and Anticancer Potential
Compounds related to (E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one have been explored for their cytotoxic effects. For example, derivatives isolated from traditional Chinese medicine demonstrated significant inhibition of cancer cell growth, suggesting potential applications in cancer therapy (Ma et al., 2017).
Antioxidant and Anti-Inflammatory Activity
Research on related triazole derivatives has shown that they exhibit antioxidant properties, with some compounds showing comparable scavenging capacity to known antioxidants (Baytas et al., 2012). Additionally, synthesized triazole-thiol derivatives demonstrated significant anti-inflammatory activity, which could be explored for therapeutic applications (Labanauskas et al., 2004).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-16(7-1-13-2-8-17-18(9-13)24-12-23-17)14-3-5-15(6-4-14)21-11-19-10-20-21/h1-11H,12H2/b7-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEHJCFXPYDQJO-LREOWRDNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)N4C=NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)N4C=NC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one |
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